molecular formula C9H15NO B1620075 2-Isobutyl-4,5-dimethyloxazole CAS No. 26131-91-9

2-Isobutyl-4,5-dimethyloxazole

Cat. No.: B1620075
CAS No.: 26131-91-9
M. Wt: 153.22 g/mol
InChI Key: SNRVAFQIIFPYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-4, 5-dimethyloxazole, also known as 4, 5-dimethyl-2-isobutyloxazole or oxazole, 4, 5-dimethyl-2-isobutyl, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted oxazoles. 2, 4, 5-trisubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2, 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. 2-Isobutyl-4, 5-dimethyloxazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-isobutyl-4, 5-dimethyloxazole is primarily located in the membrane (predicted from logP). 2-Isobutyl-4, 5-dimethyloxazole is a burnt and roasted tasting compound that can be found in potato. This makes 2-isobutyl-4, 5-dimethyloxazole a potential biomarker for the consumption of this food product.

Properties

CAS No.

26131-91-9

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4,5-dimethyl-2-(2-methylpropyl)-1,3-oxazole

InChI

InChI=1S/C9H15NO/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3

InChI Key

SNRVAFQIIFPYDR-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)CC(C)C)C

Canonical SMILES

CC1=C(OC(=N1)CC(C)C)C

density

0.910-0.916

26131-91-9

physical_description

Yellowish liquid;  Burnt roasted aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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